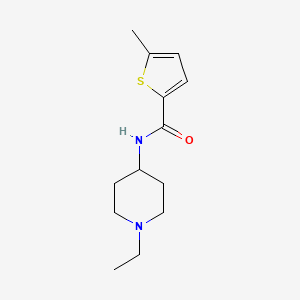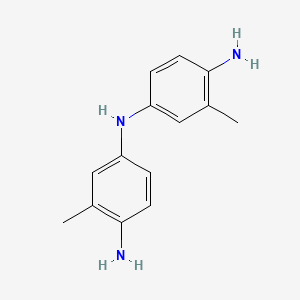![molecular formula C14H14N4O2 B6001018 2-amino-8-isopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6001018.png)
2-amino-8-isopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-8-isopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione, also known as PNU-74654, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of the Wnt/β-catenin pathway has been implicated in several diseases, including cancer and osteoporosis. PNU-74654 has been shown to inhibit the Wnt/β-catenin pathway in vitro and in vivo, making it a potential therapeutic agent for these diseases.
作用机制
2-amino-8-isopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key component of the pathway. This binding prevents the activation of downstream signaling events, leading to the inhibition of cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and decreases the expression of Wnt/β-catenin target genes. In osteoblasts, this compound promotes bone formation by increasing the expression of bone-specific genes and enhancing mineralization. In animal models, this compound has been shown to inhibit tumor growth and prevent bone loss.
实验室实验的优点和局限性
One advantage of using 2-amino-8-isopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione in lab experiments is its specificity for the Wnt/β-catenin pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. Another advantage is its ability to inhibit tumor growth and promote bone formation, making it a potential therapeutic agent for cancer and osteoporosis. One limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on 2-amino-8-isopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and diabetes. Another direction is to develop more potent and selective inhibitors of the Wnt/β-catenin pathway based on the structure of this compound. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its effects on other signaling pathways.
合成方法
The synthesis of 2-amino-8-isopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione involves several steps, including the formation of a pyridine ring, the introduction of an isopropyl group, and the formation of a naphthyridine ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of this compound has been described in detail in several scientific publications.
科学研究应用
2-amino-8-isopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that this compound inhibits the growth of cancer cells, including colon, breast, and lung cancer cells. In vivo studies have shown that this compound inhibits tumor growth in xenograft models of colon and breast cancer. This compound has also been shown to promote bone formation and prevent bone loss in animal models of osteoporosis.
属性
IUPAC Name |
2-amino-8-propan-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-8(2)17-5-3-11-9(13(17)19)7-10-12(16-11)4-6-18(15)14(10)20/h3-8H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHXOXNQJQKMII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-piperidinecarboxamide](/img/structure/B6000935.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]isonicotinamide 1-oxide](/img/structure/B6000939.png)

![1-[(4-methyl-1H-imidazol-2-yl)carbonyl]-3-{[4-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6000965.png)
![2-hydroxy-5-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]sulfonyl}-4(3H)-pyrimidinone](/img/structure/B6000974.png)
![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B6000980.png)
![(2,1,3-benzoxadiazol-4-ylmethyl)[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amine](/img/structure/B6001002.png)
![4-chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B6001003.png)
![N-({1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6001010.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6001016.png)
![5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6001022.png)

![3,5-dimethyl-2-(4-methylphenyl)-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6001040.png)

